4,4-Difluorocyclohexane-1-carbonyl chloride is a specialized chemical reagent designed for the covalent introduction of the 4,4-difluorocyclohexyl moiety. This structural unit serves as a bioisostere for carbonyl groups or as a metabolically stabilized analog of a simple cyclohexane ring. Its primary function in medicinal chemistry and materials science is to strategically modulate key molecular properties, including lipophilicity, metabolic stability, and conformational preference, which are critical determinants of a final compound's performance and viability.
Substituting this compound with its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid, introduces significant process inefficiencies by requiring either multi-component coupling agents for amide bond formation or a separate, hazardous chlorination step using reagents like thionyl chloride. Replacing it with the non-fluorinated analog, cyclohexanecarbonyl chloride, negates the primary strategic benefits of purchase: the gem-difluoro group is critical for blocking metabolic oxidation at the 4-position and for precisely tuning molecular polarity, two functions the unsubstituted ring cannot perform.
As a pre-activated acyl chloride, this compound is suitable for direct use in acylation reactions, such as amide or ester formation, without requiring coupling agents or a separate chlorination step. In contrast, using the corresponding carboxylic acid necessitates activation with reagents like thionyl chloride, phosgene, or peptide coupling agents (e.g., HATU, EDC). Procuring the acyl chloride form eliminates the material, labor, and waste costs associated with this additional synthetic transformation.
| Evidence Dimension | Required Synthetic Steps for Acylation |
| Target Compound Data | 1 step (Direct acylation) |
| Comparator Or Baseline | 4,4-Difluorocyclohexanecarboxylic acid: 2 steps (Activation/chlorination, then acylation) |
| Quantified Difference | Reduces synthesis workflow by one complete unit operation. |
| Conditions | Standard laboratory or industrial acylation/amide coupling protocols. |
This directly translates to reduced process time, lower reagent costs, and simplified purification, making it a more economical choice for multi-step synthesis campaigns.
Incorporation of fluorinated cyclohexane rings provides a tool for systematically modulating lipophilicity (LogP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). In a study on formylpeptide receptor 2 (FPR2) agonists, increasing the degree of fluorination on a cyclohexyl moiety progressively decreased lipophilicity and directly impacted binding affinity. The difluoro analog exhibited an order of magnitude stronger binding affinity (10⁻⁷ M) compared to the more polar trifluoro analog (10⁻⁶ M), demonstrating that the gem-difluoro substitution level offers a distinct point in physicochemical space compared to other fluorination patterns or the non-fluorinated parent ring.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | Difluoro-cyclohexyl analog: ~10⁻⁷ M |
| Comparator Or Baseline | Trifluoro-cyclohexyl analog: ~10⁻⁶ M |
| Quantified Difference | 10-fold stronger binding affinity for the difluoro analog compared to the trifluoro analog. |
| Conditions | Competition binding assay for formylpeptide receptor 2 (FPR2). |
For a discovery program, this reagent allows for precise LogP adjustments to optimize a candidate's ADME profile, a task not possible with a simple cyclohexanecarbonyl chloride.
The 4-position of a cyclohexane ring is a common site for metabolic hydroxylation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. Replacing the C-H bonds at this position with chemically inert C-F bonds effectively blocks this metabolic 'soft spot'. While the non-fluorinated cyclohexyl group is susceptible to such oxidation, the 4,4-difluorocyclohexyl moiety introduced by this reagent is resistant, a strategy widely employed to increase the metabolic half-life and oral bioavailability of drug candidates.
| Evidence Dimension | Susceptibility to C4-Position Aliphatic Hydroxylation |
| Target Compound Data | Resistant due to stable C-F bonds. |
| Comparator Or Baseline | Cyclohexyl group: Susceptible C-H bonds are targets for CYP-mediated oxidation. |
| Quantified Difference | Qualitatively blocks a major metabolic pathway. |
| Conditions | In vivo or in vitro (e.g., human liver microsome) metabolic assays. |
This reagent is a rational choice for chemists seeking to solve problems of rapid metabolic clearance in lead compounds, directly improving a key pharmacokinetic parameter.
Ideal for lead optimization campaigns where a parent molecule containing a cyclohexyl ring shows poor metabolic stability due to aliphatic hydroxylation. Using this reagent to substitute the susceptible ring directly addresses this liability by blocking the metabolic site.
For projects requiring a precise reduction in lipophilicity to improve solubility or reduce off-target effects without resorting to more polar or larger substituents. The 4,4-difluoro group offers a calibrated modification compared to non-fluorinated or more heavily fluorinated analogs.
In process development or scale-up synthesis where efficiency and atom economy are critical. As a pre-activated intermediate, it allows for direct and high-yielding acylation, avoiding the costs and waste associated with activating the corresponding carboxylic acid in-house.
Corrosive